molecular formula C26H23FN4O2S B2374661 N-(2-fluorobenzyl)-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1115335-97-1

N-(2-fluorobenzyl)-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide

Cat. No.: B2374661
CAS No.: 1115335-97-1
M. Wt: 474.55
InChI Key: JZPOTNGBQPNSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorobenzyl)-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C26H23FN4O2S and its molecular weight is 474.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

Compounds with imidazolyl and benzyl substituents have been synthesized and examined for their inhibitory effects on the replication of ortho- and paramyxoviruses. The presence of benzyl and thio structural units was essential for selective biological activity, indicating potential for antiviral research applications (Golankiewicz et al., 1995).

Fluorescent Sensors for Metal Ions

Benzimidazole and benzothiazole conjugates have been designed and synthesized, demonstrating the capability of detecting metal ions like Al3+ and Zn2+ through significant absorption and emission spectral changes. This suggests potential applications in developing fluorescent sensors for metal ion detection (Suman et al., 2019).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides have shown potential as selective class III agents for cardiac electrophysiological activity, indicating applications in cardiovascular research (Morgan et al., 1990).

Anticancer Agents

New benzothiazole acylhydrazones have been synthesized and investigated for their probable anticancer activity, suggesting possible applications in developing anticancer drugs (Osmaniye et al., 2018).

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O2S/c1-18-7-2-5-12-23(18)30-24(32)17-34-26-28-13-14-31(26)21-10-6-9-19(15-21)25(33)29-16-20-8-3-4-11-22(20)27/h2-15H,16-17H2,1H3,(H,29,33)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPOTNGBQPNSSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.